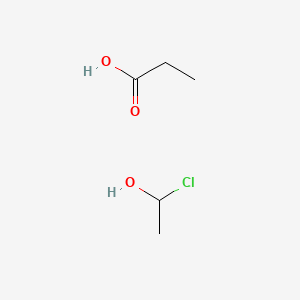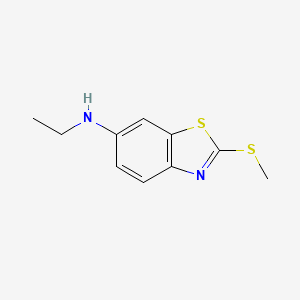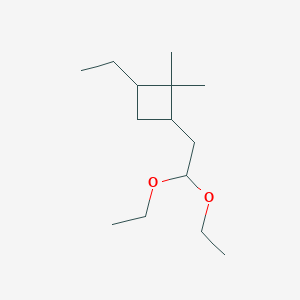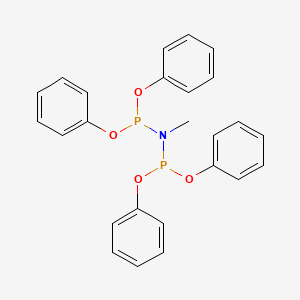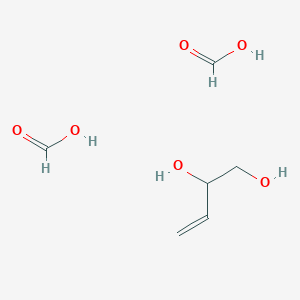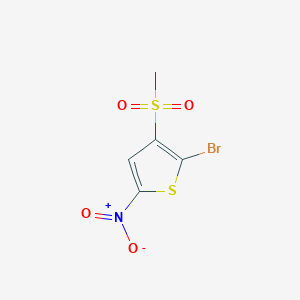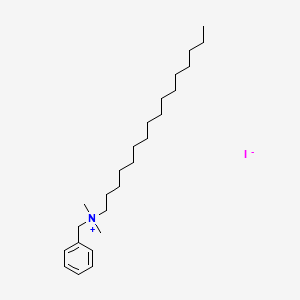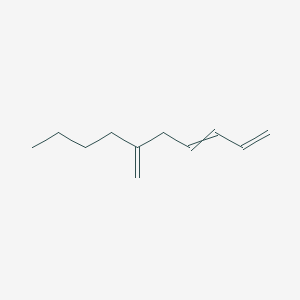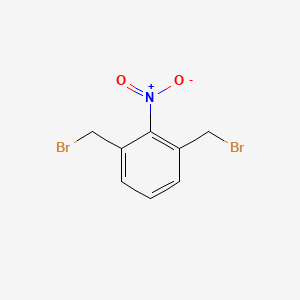
Diethyl 3-chloro-4-oxoheptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-chloro-4-oxoheptanedioate is an organic compound with the molecular formula C11H17ClO5. It is a derivative of heptanedioic acid, featuring a chlorine atom and an oxo group on the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-chloro-4-oxoheptanedioate can be synthesized through the esterification of 3-chloro-4-oxoheptanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
Diethyl 3-chloro-4-oxoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 3-amino-4-oxoheptanedioate derivatives.
Reduction: Formation of diethyl 3-chloro-4-hydroxyheptanedioate.
Hydrolysis: Formation of 3-chloro-4-oxoheptanedioic acid.
科学的研究の応用
Diethyl 3-chloro-4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 3-chloro-4-oxoheptanedioate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and oxo group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Diethyl 4-oxopimelate: Similar structure but lacks the chlorine atom.
Diethyl 3-oxopimelate: Similar structure but lacks the chlorine atom and has a different position for the oxo group.
Uniqueness
Diethyl 3-chloro-4-oxoheptanedioate is unique due to the presence of both a chlorine atom and an oxo group on the heptanedioate backbone
特性
CAS番号 |
55424-55-0 |
|---|---|
分子式 |
C11H17ClO5 |
分子量 |
264.70 g/mol |
IUPAC名 |
diethyl 3-chloro-4-oxoheptanedioate |
InChI |
InChI=1S/C11H17ClO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3 |
InChIキー |
ARQQQMHXWYBSHD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)C(CC(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
